molecular formula C21H20F6N4O3S B605407 AMG-3969

AMG-3969

Katalognummer: B605407
Molekulargewicht: 522.5 g/mol
InChI-Schlüssel: SIFKNECWLVONIH-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AMG-3969 is a small-molecule disruptor of the glucokinase (GCK)-glucokinase regulatory protein (GKRP) complex, designed to treat type 2 diabetes by enhancing hepatic glucose metabolism. It binds to GKRP, destabilizing its interaction with GCK and promoting GCK translocation from the nucleus to the cytoplasm, thereby increasing glucose phosphorylation and utilization . This compound exhibits high potency, with an IC50 of 4 nM in disrupting the GCK-GKRP interaction, making it a promising therapeutic candidate . Its mechanism involves targeting a rare, binding-impaired GKRP conformation (GKRP*), altering conformational equilibria to favor GCK release .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AMG-3969 involves an asymmetric synthesis of the 2-alkynyl piperazine core via a base-promoted isomerization. The aminopyridinesulfonamide component is synthesized through a revised approach that improves the safety profile . The detailed synthetic route includes the following steps:

Industrial Production Methods

The industrial production of this compound follows the same synthetic route as described above but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Diabetes Treatment :
    • Case Study : In rodent models of diabetes, AMG-3969 effectively reduced blood glucose levels. The compound demonstrated a unique ability to lower glucose levels in diabetic rats while having no significant effect on euglycemic (normal) rats, suggesting its potential as a targeted therapy for type 2 diabetes .
    • Mechanistic Insights : In vitro assays confirmed that this compound disrupts the GK-GKRP complex, restoring GK activity and enhancing glucose metabolism . The binding kinetics of this compound to GKRP were characterized using fluorescence spectroscopy, revealing a specific interaction with a rare conformation of GKRP .
  • Pharmacological Studies :
    • Synthesis and Characterization : The synthesis of this compound involves an enantioselective process yielding high purity and efficacy. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized for characterization, confirming its molecular structure and composition.
    • In Vitro and In Vivo Studies : Various studies have highlighted the effectiveness of this compound in both in vitro assays with purified recombinant human GK and rat GKRP and in vivo models. These studies provide insights into its pharmacodynamics and therapeutic potential .
  • Potential for Broader Applications :
    • Metabolic Disorders : Beyond diabetes, this compound may have implications in other metabolic disorders where glucokinase activity is critical. Its ability to modulate glucose levels positions it as a candidate for further investigation in related conditions .

Data Table: Summary of Research Findings on this compound

Study ReferenceModel UsedKey FindingsImplications for Application
Rodent DiabetesReduced blood glucose without hypoglycemiaPotential treatment for type 2 diabetes
In Vitro AssaysDisrupted GK-GKRP complex, restored GK activityInsights into glucokinase modulation
Diabetic RatsEnhanced cellular glucose uptakeTargeted therapy for metabolic disorders
Kinetic StudiesCharacterized binding kineticsUnderstanding mechanism of action

Wirkmechanismus

AMG-3969 exerts its effects by disrupting the interaction between glucokinase and glucokinase regulatory protein. This disruption leads to the activation of glucokinase, which in turn enhances glucose metabolism. The molecular targets involved include glucokinase and glucokinase regulatory protein, and the pathway primarily affected is the glycolytic pathway .

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action

Compound Target Mechanism Key Structural Insights
AMG-3969 GKRP* conformation Binds GKRP*, destabilizes GCK-GKRP complex, promotes GCK cytosolic activity. Binds a unique pocket near GKRP’s N-terminus; interacts with Trp19/Arg525 via hydrogen bonds .
AMG-1694 GKRP Similar disruptor with lower potency (IC50 = 7 nM). Cocrystal structure reveals distinct binding site from fructose 6-phosphate (F6P) .
Dorzagliatin GCK Dual-acting GCK activator (GKA); directly enhances GCK enzymatic activity. Stabilizes GCK’s active conformation; no effect on GCK-GKRP interaction .
Fructose 6-phosphate GCK-GKRP complex Endogenous promoter; stabilizes GCK-GKRP interaction. Induces extended N-terminus in GKRP, reinforcing GCK-GKRP Coulombic interactions .

Key Findings:

  • This compound vs. AMG-1694 : this compound’s higher potency (4 nM vs. 7 nM IC50) and improved metabolic stability stem from structural optimizations targeting GKRP* .
  • This compound vs. GK Activators (e.g., Dorzagliatin) : Unlike GKAs, this compound avoids hypoglycemia risk by restricting glucose-lowering effects to diabetic models .
  • Interaction with F6P : this compound’s binding affinity decreases 5-fold in the presence of F6P, highlighting context-dependent efficacy .

Kinetic and Thermodynamic Profiles

Parameter This compound AMG-1694 F6P (Endogenous)
Kd,app 3.0 × 10⁻⁹ M Not reported 1.6 × 10⁻⁸ M
k₁ (s⁻¹) 0.10 (0.16 with F6P) Not available N/A
k₋₁ (s⁻¹) 3.4 (2.3 with F6P) Not available N/A
Conformational Selectivity Targets GKRP* (3% population) Binds GKRP Stabilizes GKRP

Key Insights:

  • This compound’s Kd,app (3.0 nM) aligns with surface plasmon resonance data, confirming high affinity for GKRP* .
  • F6P increases this compound’s k₁ (0.10 → 0.16 s⁻¹) and decreases k₋₁ (3.4 → 2.3 s⁻¹), enhancing active species concentration from 3% to 7% .

Pharmacological and Clinical Profiles

Property This compound AMG-1694 Dorzagliatin
Glucose Reduction Restricted to diabetic models Similar to this compound Reduces glucose in normoglycemic models
Hypoglycemia Risk Low Low High (common with GKAs)
Lipid Effects Potential TG elevation risk Not reported Neutral/Not reported
Metabolic Stability Improved vs. AMG-1694 High turnover in vivo Stable

Research Findings and Clinical Implications

  • Structural Dynamics : this compound binding induces GKRP N-terminal reorganization, displacing Arg297/Arg301 and weakening GCK-GKRP interactions .
  • In Vivo Efficacy: In db/db mice, this compound normalizes blood glucose without hypoglycemia, contrasting with GK activators .
  • Clinical Considerations : Chronic use may exacerbate hypertriglyceridemia in diabetic patients, necessitating lipid monitoring .

Biologische Aktivität

AMG-3969 is a potent and selective disruptor of the glucokinase (GCK) and glucokinase regulatory protein (GKRP) interaction. Its biological activity has been extensively studied, particularly in the context of glucose metabolism and diabetes management. This article synthesizes findings from various sources regarding the compound's mechanism of action, pharmacokinetics, and efficacy in preclinical models.

This compound functions primarily by disrupting the GCK-GKRP complex, which plays a crucial role in regulating glucose metabolism. The binding of this compound to GKRP leads to a conformational change that inhibits GKRP's ability to sequester GCK, thereby enhancing GCK's activity in glucose utilization.

Key Findings:

  • Binding Mechanism: this compound utilizes a conformational selection binding mechanism. Studies have shown that it associates with a rare conformation of GKRP (GKRP) that constitutes only 3% of the total protein population, indicating a high specificity for this state .
  • Fluorescence Changes: The association of this compound with GKRP results in significant changes in intrinsic protein fluorescence, which can be used to monitor ligand binding .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, with studies demonstrating an approximate bioavailability of 75% in rat models. This characteristic supports its potential as a therapeutic agent for managing blood glucose levels.

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Bioavailability75%
IC50 (inhibition constant)4 nM
Efficacy in db/db miceDose-dependent

Efficacy in Preclinical Models

This compound has been tested in various animal models of diabetes, including diet-induced obese (DIO), ob/ob, and db/db mice. The compound demonstrates a significant reduction in blood glucose levels, particularly in diabetic models.

Case Studies:

  • Diet-Induced Obesity (DIO) Mice: In these models, this compound effectively lowered blood glucose levels without adversely affecting triglycerides or insulin levels over a 24-hour period .
  • db/db Mice: this compound showed a consistent dose-dependent reduction in blood glucose levels, highlighting its potential for therapeutic use in Type 2 diabetes management .

Comparative Studies

Comparative studies have shown that this compound is more effective than its predecessor, AMG-1694, particularly concerning its translocatory effects on GCK. While both compounds disrupt the GK-GKRP interaction, this compound offers enhanced efficacy and specificity.

Table 2: Comparative Efficacy of AMG Compounds

CompoundIC50 (nM)Efficacy in db/db MiceNotes
AMG-1694Not providedModerateInitial lead compound
This compound4HighOptimized for greater efficacy

Q & A

Basic Research Questions

Q. What is the primary mechanism by which AMG-3969 modulates glucokinase (GK) activity in diabetic models?

this compound disrupts the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP), promoting the dissociation of the GK-GKRP complex. This disruption allows GK to translocate from the nucleus to the cytoplasm, enhancing its enzymatic activity and improving glucose metabolism. The compound exhibits an IC50 of 4 nM in vitro, indicating high potency .

Q. Which experimental assays are commonly used to evaluate this compound's efficacy in vitro?

Fluorescence-based kinetic assays are standard for measuring GKRP inhibition. For example, time-dependent fluorescence intensity changes (normalized to baseline) at varying this compound concentrations (0.1–2 μM) demonstrate dose-dependent inhibition of GKRP activity. Data fitting with kinetic models (e.g., exponential decay) validates the compound’s mechanism .

Q. How does this compound differ from direct glucokinase activators (GKAs) in preclinical studies?

Unlike GKAs, which directly activate GK and risk hypoglycemia in normoglycemic models, this compound selectively lowers blood glucose in hyperglycemic rodents (e.g., db/db mice) without affecting normoglycemic animals (e.g., C57BL/6 mice). This specificity arises from its context-dependent mechanism, targeting GKRP binding rather than GK activation .

Q. What in vivo models have been used to validate this compound's antidiabetic effects?

Studies in Zucker diabetic fatty rats, db/db mice, and diet-induced obese (DIO) mice demonstrate significant reductions in fed blood glucose levels. Indirect calorimetry in db/db mice further reveals increased carbohydrate oxidation, highlighting metabolic reprogramming as a key therapeutic effect .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's efficacy across rodent models?

Discrepancies (e.g., efficacy in Zucker rats but not B6 mice) require model-specific analysis. Factors include baseline GKRP expression, hepatic glucose production rates, and metabolic flexibility. Pairing pharmacodynamic markers (e.g., GK translocation via Operetta imaging) with glucose tolerance tests clarifies context-dependent responses .

Q. What structural modifications improve this compound's metabolic stability and pharmacokinetics?

Structural optimization via sulfoximine substitution (e.g., replacing labile moieties) and leveraging crystal structure data (e.g., hydrophobic pocket interactions in GKRP) enhance metabolic stability. This compound, derived from AMG-1694, shows improved liver microsomal stability and reduced CYP450-mediated clearance, critical for sustained efficacy .

Q. What methodologies identify this compound's impact on hepatic energy metabolism?

Isotopic tracer studies (e.g., ¹³C-glucose) combined with transcriptomic profiling of liver tissues reveal this compound’s preferential enhancement of carbohydrate oxidation over lipid metabolism. Proteomic analysis of GK subcellular localization (nuclear vs. cytoplasmic) further validates target engagement .

Q. How do researchers validate this compound's target specificity in complex cellular environments?

Co-transfection assays in HepG2 cells (GK and GKRP plasmids) with this compound treatment demonstrate dose-dependent GK cytoplasmic translocation. Controls using GK-alone transfection or GK-GKRP complexes without this compound confirm the compound’s reliance on GKRP interaction .

Q. What strategies mitigate off-target effects when testing this compound in vivo?

Competitive binding assays against related kinases (e.g., PFKFB1/2) and selectivity profiling using panels of nuclear receptors/transporters ensure specificity. In vivo, correlating GK translocation (via immunohistochemistry) with glucose-lowering effects confirms on-target activity .

Q. How does this compound influence hormonal regulation of glucose homeostasis (e.g., insulin/glucagon signaling)?

In HepG2 cells, this compound amplifies glucagon-induced follistatin secretion (40% increase), which is suppressed by insulin. This suggests crosstalk between GKRP disruption and hormonal pathways, necessitating dual-axis experimental designs (e.g., hormone stimulation + compound treatment) .

Eigenschaften

IUPAC Name

2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFKNECWLVONIH-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
AMG-3969
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
AMG-3969
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
AMG-3969
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
AMG-3969
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
AMG-3969
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
AMG-3969

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.